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An In-Depth Technical Guide to the GSE190119 Dataset: Transcriptome of Acinetobacter
baumannii YhaK Mutant in Response to Levofloxacin in Human Serum

Executive Summary

This technical guide provides a comprehensive analysis of the GSE190119 dataset, which
explores the transcriptomic landscape of Acinetobacter baumannii strain 98-37-09 and its
corresponding YhaK transposon mutant under levofloxacin treatment in human serum. The
study, detailed in "Genetic Determinants of Acinetobacter baumannii Serum-Associated
Adaptive Efflux-Mediated Antibiotic Resistance," highlights the role of the pirin-like protein YhaK
in mediating Adaptive Efflux Mediated Resistance (AEMR). This document is intended for
researchers, scientists, and drug development professionals, offering a detailed summary of
the dataset, experimental protocols, and the signaling pathway influenced by YhakK.

Dataset Scope and Summary

The GSE190119 dataset, publicly available on the Gene Expression Omnibus (GEO),
investigates the genetic determinants of antibiotic resistance in A. baumannii, a significant
nosocomial pathogen. The core of this dataset is a comparative transcriptomic analysis
between the wild-type (WT) strain and a mutant lacking a functional YhakK protein, a putative
pirin-like protein. The experiment was designed to understand how YhaK contributes to the
phenomenon of AEMR, where bacteria exhibit increased antibiotic resistance in environments
mimicking the human body, such as serum.

The study reveals that the absence of YhaK leads to significant changes in the bacterial
transcriptome, with 333 genes upregulated and 320 genes downregulated by at least twofold in
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the wild-type strain compared to the mutant. These differentially expressed genes are primarily
associated with transcription, cell signaling, and various transport systems. Notably, the
findings suggest that YhaK is involved in the regulation of multiple efflux pump systems,
including those from the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-
Binding Cassette) families, which are crucial for antibiotic efflux.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the differential gene
expression analysis between the wild-type A. baumannii 98-37-09 and the YhaK transposon
mutant.

Metric Value

Total Genes Upregulated in WT (vs. YhaK

333
mutant)
Total Genes Downregulated in WT (vs. YhaK 320
mutant)
Fold Change Cutoff > 2-fold
False Discovery Rate (FDR) <0.05

The differentially expressed genes were categorized into KEGG (Kyoto Encyclopedia of Genes
and Genomes) ontology groups to identify the functional pathways affected by the YhaK
mutation. The predominant categories are presented below.
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KEGG Gene Ontology Groups

Predominant Regulation in Wild-Type vs.
YhaK Mutant

Transcription

Highly Expressed

Cell Signaling

Highly Expressed

Post-Translational Modification

Highly Expressed

Nucleotide Transport

Highly Expressed

Inorganic lon Transport

Highly Expressed

Co-enzyme Transport

Highly Expressed

Amino Acid Transport

Highly Expressed

Translation Machinery Repressed
Secondary Metabolites Repressed
Lipid Transport Repressed
Energy Production Repressed

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the study

associated with the GSE190119 dataset.

Bacterial Strains and Growth Conditions

o Bacterial Strains: The primary strain used was Acinetobacter baumannii 98-37-09, an

antibiotic-susceptible clinical isolate from cerebrospinal fluid. The mutant strain was derived

from this background and contains a transposon insertion in the yhaK gene (A1S_3277).

e Growth Medium: Bacteria were cultured in human serum to simulate in vivo conditions and

induce AEMR.

o Antibiotic Treatment: A sub-inhibitory concentration of 0.15 pug/mL levofloxacin was added to

the growth medium.
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o Culturing: The bacterial cultures were grown to the mid-exponential phase before harvesting
for RNA extraction. All experiments were performed in duplicate.

RNA Isolation and Sequencing

* RNA Extraction: Total RNA was isolated from both the wild-type and YhaK mutant samples
using Qiagen RNeasy Kkits, following the manufacturer's instructions.

» rRNA Depletion: Ribosomal RNA (rRNA) was removed from the total RNA samples using the
Ribo-Zero rRNA removal kit to enrich for messenger RNA (MRNA).

» Library Preparation and Sequencing: RNA library preparation and subsequent high-
throughput sequencing were performed by CD Genomics using the NovaSeq platform.

Bioinformatics Analysis

The bioinformatic pipeline for analyzing the RNA sequencing data is outlined in the workflow
diagram below. This process includes quality control of raw sequencing reads, alignment to a
reference genome, and statistical analysis to identify differentially expressed genes.
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Bioinformatics Workflow

Raw Sequencing Reads

:

Quality Control (e.g., FastQC)

:

Alignment to Reference Genome (e.g., BWA, Bowtie2)

:

Read Counting (e.g., HTSeq, featureCounts)

:

Differential Expression Analysis (e.g., DESeq2, edgeR)

:

Pathway Analysis (KEGG)
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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